N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the xanthene core, followed by the introduction of the carboxamide group through amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield xanthone derivatives, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The xanthene core can also participate in electron transfer processes, contributing to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Xanthene derivatives: Compounds like fluorescein and rhodamine share the xanthene core structure and exhibit similar fluorescent properties.
Pyrrole derivatives: Compounds such as porphyrins and pyrrolopyrimidines also contain the pyrrole ring and are studied for their biological activities.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene and pyrrole structures, which imparts distinct chemical and physical properties. This dual functionality allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23-12-6-9-16(23)17(24)13-22-21(25)20-14-7-2-4-10-18(14)26-19-11-5-3-8-15(19)20/h2-12,17,20,24H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZBKWNLQTUWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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